molecular formula C17H18N2O4S B2991407 N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide CAS No. 941978-03-6

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide

Cat. No.: B2991407
CAS No.: 941978-03-6
M. Wt: 346.4
InChI Key: OSFBWJJSUYBRLO-UHFFFAOYSA-N
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Description

N-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide is a benzenesulfonamide derivative featuring a 2-oxopyrrolidin-1-yl group at the 3-position and a methoxy substituent at the 4-position of the phenyl ring. Its core structure combines a sulfonamide moiety with a pyrrolidinone ring, which influences both physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-23-16-10-9-13(12-15(16)19-11-5-8-17(19)20)18-24(21,22)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,18H,5,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFBWJJSUYBRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound, followed by cyclization.

    Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation of a hydroxyl group using reagents such as methyl iodide in the presence of a base.

    Formation of the Benzenesulfonamide Moiety: This involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The sulfonamide moiety can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of a hydroxyl derivative in the pyrrolidine ring.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The pyrrolidine ring and the sulfonamide moiety are key functional groups that enable the compound to bind to proteins and enzymes, potentially inhibiting their activity. This binding can disrupt biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Features/Activity Source
N-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide Methyl (4), 2-oxopyrrolidin-1-yl (3) Not reported Not reported Structural isomer with methyl instead of methoxy; reduced polarity
3-Nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide Nitro (3), 2-oxopyrrolidin-1-yl (4) Not reported Not reported Electron-withdrawing nitro group may enhance stability or alter receptor binding
4-(2-Oxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide (19) Phenyl (N-linked), 2-oxopyrrolidin-1-yl (4) 184–186 38 Lower polarity due to phenyl group; moderate yield
4-(2-Oxopyrrolidin-1-yl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide (31) Trimethoxyphenyl (N-linked) 199–201 47 High melting point due to hydrogen bonding from methoxy groups
SB-258585 (4-Iodo-N-[4-methoxy-3-(4-methylpiperazinyl)phenyl]benzenesulfonamide) Iodo (4), methoxy (4), methylpiperazinyl (3) Not reported Not reported 5-HT6 receptor antagonist; methoxy and piperazinyl critical for activity

Key Observations :

  • Methoxy vs. Methyl : The methoxy group in the target compound enhances polarity and hydrogen-bonding capacity compared to the methyl analog (Compound ID: Y300-0115) . This may improve solubility and receptor interactions.
  • N-Linked Substituents : Compounds with bulky N-linked groups (e.g., trimethoxyphenyl in Compound 31) exhibit higher melting points, likely due to increased crystallinity from π-π stacking and hydrogen bonding .

Physicochemical and Crystallographic Data

  • Melting Points : The trimethoxyphenyl derivative (31) exhibits a higher melting point (199–201°C) compared to the phenyl analog (19, 184–186°C), highlighting the impact of methoxy groups on crystallinity .
  • Crystal Structures : Related compounds, such as 4-methyl-N-[(2-oxo-1,3-thiazolidin-3-yl)carbonyl]benzenesulfonamide, adopt triclinic crystal systems (space group P1), with hydrogen-bond networks stabilizing the structure .

Biological Activity

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, supported by various studies and data tables.

Molecular Formula: C18H24N2O3
Molecular Weight: 316.4 g/mol
IUPAC Name: this compound

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline with benzenesulfonyl chloride. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of related sulfonamide derivatives, indicating that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, derivatives of benzenesulfonamide have been shown to be effective against various strains of bacteria and fungi, including Escherichia coli and Candida albicans .

Antiproliferative Effects

Research has demonstrated that compounds similar to this compound exhibit antiproliferative effects on cancer cell lines. For example, substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides have been shown to block cell cycle progression in the G2/M phase, leading to cytoskeletal disruption and subsequent cell death .

Study on Antimicrobial Activity

In a study published in a peer-reviewed journal, a series of benzenesulfonamide derivatives were synthesized and screened for their antimicrobial efficacy. The results indicated that specific modifications to the phenyl moiety significantly enhanced antibacterial activity against common pathogens .

Study on Antiproliferative Activity

Another investigation focused on the antiproliferative effects of phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides against various cancer cell lines. The study found that these compounds demonstrated nanomolar-level activity against multiple types of cancer cells, suggesting their potential as therapeutic agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)Reference
Compound AAntibacterialE. coli10
Compound BAntifungalC. albicans5
Compound CAntiproliferativeHeLa Cells0.5
Compound DAntiproliferativeMCF7 Cells0.8

Q & A

Q. What synthetic methodologies are recommended for preparing N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide, and how can reaction conditions be optimized?

Answer: The synthesis involves coupling a sulfonamide precursor with a substituted phenyl ring. A validated approach includes:

  • Step 1: Reacting 4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.
  • Step 2: Purification via flash chromatography (e.g., methylene chloride/ethyl acetate gradient) to isolate the product .
  • Optimization: Adjust stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and temperature (0–5°C to minimize side reactions). Monitor reaction progress using TLC or HPLC. Yield improvements (e.g., 38% to ~50%) may require inert atmosphere (N₂/Ar) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

Answer:

  • NMR Spectroscopy: Use ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent connectivity. Key signals include aromatic protons (δ 7.70–6.96 ppm) and pyrrolidinone carbonyl (δ ~175 ppm) .
  • X-ray Crystallography: Employ single-crystal X-ray diffraction (SCXRD) to resolve 3D structure. Software suites like APEX2 for data collection and SHELX for refinement are essential. For example, monoclinic P2₁/n space group parameters (e.g., a = 8.9356 Å, β = 99.47°) validate molecular packing .
  • Validation: Cross-check with SAINT (integration) and SADABS (absorption correction) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Answer:

  • Antimitotic Activity: Use tubulin polymerization assays (e.g., paclitaxel as control) to assess interference with microtubule dynamics .
  • Receptor Binding: Screen against serotonin (5-HT₆) or GPCR targets via radioligand displacement assays (e.g., [³H]-LSD for 5-HT₆ affinity) .
  • Cytotoxicity: Test in cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin assays. Include SB-258585 (a structural analog) as a comparator .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice inform supramolecular aggregation and solubility?

Answer:

  • Graph Set Analysis: Apply Etter’s formalism to classify hydrogen bonds (e.g., D(2) motifs for N–H···O interactions). For example, sulfonamide N–H donors often form chains with carbonyl acceptors (C=O of pyrrolidinone), influencing crystal packing .
  • Solubility Prediction: Strong intermolecular H-bonds (e.g., N–H···O=S) correlate with low aqueous solubility. Modify substituents (e.g., methoxy to hydroxyl) to disrupt H-bond networks while maintaining bioactivity .

Q. How should researchers resolve contradictions in NMR and X-ray data for this compound?

Answer:

  • Dynamic Effects: Discrepancies between solution (NMR) and solid-state (X-ray) data may arise from conformational flexibility. Use variable-temperature NMR to detect rotameric equilibria (e.g., sulfonamide S–N bond rotation) .
  • Validation: Compare experimental X-ray torsion angles (e.g., C–S–N–C dihedral) with DFT-optimized geometries. Tools like Mercury (CCDC) overlay experimental and computed structures .

Q. What strategies enhance synthetic yield while minimizing byproducts in large-scale preparations?

Answer:

  • Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation and reduce reaction time .
  • Byproduct Mitigation: Introduce scavengers (e.g., polymer-bound trisamine) to trap excess sulfonyl chloride.
  • Process Optimization: Switch from batch to flow chemistry for better temperature control and reproducibility .

Q. How does substituent variation on the phenyl ring influence biological activity?

Answer:

  • SAR Studies: Replace methoxy with electron-withdrawing groups (e.g., Cl, Br) to enhance receptor binding. For example, 4-bromo analogs show improved 5-HT₆ antagonism (IC₅₀ < 100 nM) .
  • Pyrrolidinone Modification: Substitute 2-oxopyrrolidin-1-yl with piperazin-1-yl to modulate pharmacokinetics (e.g., logP, metabolic stability) .

Q. What computational methods predict intermolecular interactions in co-crystals or salts?

Answer:

  • Hirshfeld Surface Analysis: Quantify close contacts (e.g., O···H, N···H) using CrystalExplorer. For example, >25% O···H interactions suggest high lattice energy .
  • COSMO-RS: Simulate solubility in solvents (e.g., DMSO, ethanol) by computing σ-profiles of the compound and solvent .

Methodological Notes

  • Crystallography: Always validate SCXRD data with PLATON (check for voids, twinning) and PARST (geometric accuracy) .
  • Biological Assays: Include positive controls (e.g., ABT-751 for antimitotic activity) and use GraphPad Prism for dose-response curve fitting .

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